molecular formula C13H18BClO4S B13446432 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13446432
M. Wt: 316.6 g/mol
InChI Key: ICMHOQNMIQYTPW-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-(methylsulfonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 80-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 3-Chloro-4-(methylsulfonyl)phenylboronic Acid

Uniqueness

2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic esters. The presence of the chloro and methylsulfonyl groups increases its electron-withdrawing capacity, making it more reactive in cross-coupling reactions .

Properties

Molecular Formula

C13H18BClO4S

Molecular Weight

316.6 g/mol

IUPAC Name

2-(3-chloro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BClO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3

InChI Key

ICMHOQNMIQYTPW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)Cl

Origin of Product

United States

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